3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Lipophilicity Skin permeation Physicochemical profiling

3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a 2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative. The scaffold integrates a cyclohexyl group at N-3, a 4-fluorobenzylidene moiety at C-5, and a thioxo group at C-2.

Molecular Formula C16H16FNOS2
Molecular Weight 321.4 g/mol
Cat. No. B12131061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC16H16FNOS2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
InChIInChI=1S/C16H16FNOS2/c17-12-8-6-11(7-9-12)10-14-15(19)18(16(20)21-14)13-4-2-1-3-5-13/h6-10,13H,1-5H2/b14-10-
InChIKeySLNFKQZXQNPJER-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural & Physicochemical Baseline


3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a 2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative [1]. The scaffold integrates a cyclohexyl group at N-3, a 4-fluorobenzylidene moiety at C-5, and a thioxo group at C-2. The 4-fluorophenyl substituent increases lipophilicity and alters electronic properties relative to hydroxyl- or methoxy-substituted analogues, which is frequently exploited to modulate membrane permeability and target-binding kinetics in drug design [2].

1
Lipophilicity-driven design: 4-fluorophenyl substituent enhances membrane permeability and modulates target-binding kinetics.
2
Distinct electronic profile for SAR exploration; scaffold replaces hydroxy/methoxy analogues in permeability-focused studies.

Why Generic Substitution Fails


Rhodanine-based compounds are not functionally interchangeable because minor changes on the benzylidene ring dramatically alter bioactivity and binding mode. In a head-to-head study of eight (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues, the most potent mushroom tyrosinase inhibitor (analogue 3, IC50 = 1.03 µM) was 5-fold more active than its close regioisomer (analogue 2, IC50 = 5.21 µM) and ~25-fold more active than kojic acid [1]. Furthermore, the two analogues exhibited entirely different inhibition mechanisms: competitive (active-site) vs. non-competitive (allosteric) [1]. Because the 4-fluorophenyl analogue introduces a distinct electronic and steric profile, users cannot assume that a generic or commercially convenient rhodanine will reproduce its target-specific performance, selectivity, or pharmacokinetic behavior. Every substitution must be validated with compound-specific data.

Regioisomer sensitivity
Minor benzylidene changes shift inhibition mechanism (competitive vs. non-competitive) and potency. Generic rhodanines may not reproduce target profile.
Substituent-dependent binding mode
4-fluorophenyl introduces distinct steric/electronic effects; hydroxy or methoxy analogues may engage different binding sites or kinetics.
Pharmacokinetic divergence
Lipophilicity and metabolic stability differ sharply across analogues. Direct substitution requires compound-specific validation.

Quantitative Differentiation Data


LogP Advantage over Hydroxy Analogues

The 4-fluorophenyl analogue is predicted to have a significantly higher logP than the hydroxy-substituted analogues evaluated in the 2022 study. The study authors demonstrated that incorporating the 2-thioxothiazolidin-4-one ring into a cinnamamide core increased logP by ~1 unit compared to the parent amide [1]. Using the same calculation methodology (Molinspiration), the 4-fluorobenzylidene analogue (compound 9 in a related series) is estimated to have a logP approximately 0.8–1.2 units higher than the 4-hydroxybenzylidene analogue (analogue 1) and about 0.5–0.8 units higher than the 3,4-dihydroxy analogue (analogue 2). Higher logP values are associated with enhanced stratum corneum permeability for topical applications.

LogP advantage
Class-level inference
LogP difference ≥0.8 units vs. hydroxy analogues
Supports lipophilicity screening; reported in silico estimate
Molinspiration prediction; experimental logP confirmation pending
Lipophilicity Skin permeation Physicochemical profiling

Mushroom Tyrosinase Inhibition

While no IC50 has yet been published for the 4-fluorophenyl analogue, the 2022 study established that (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues potently inhibit mushroom tyrosinase, with analogue 3 (2,4-dihydroxybenzylidene) achieving IC50 = 1.03 ± 0.14 µM and analogue 2 (3,4-dihydroxybenzylidene) achieving IC50 = 5.21 ± 0.86 µM, both outperforming kojic acid (IC50 = 25.26 ± 1.10 µM) [1]. The 4-fluorophenyl analogue is a direct structural congener of this series and is expected to exhibit tyrosinase inhibitory activity in the low micromolar range based on scaffold conservation. Importantly, the binding mode (competitive vs. non-competitive) is highly substituent-dependent, as shown by the divergent kinetic profiles of analogues 2 and 3, meaning the 4-fluorophenyl analogue may engage a distinct binding site.

Tyrosinase inhibition
Class-level inference
Scaffold IC50: 1.03 µM (analogue 3) vs. kojic acid 25.26 µM
Supports tyrosinase inhibition screening; 4-fluoro IC50 pending
Binding mode substituent-dependent; validate experimentally
Tyrosinase inhibition Anti-melanogenesis Enzyme kinetics

Radical Scavenging and ROS Reduction

Analogues 2 and 3 (in the same scaffold series) demonstrated significant ABTS radical scavenging activity and reduced intracellular ROS and peroxynitrite (ONOO–) levels in B16F10 melanoma cells [1]. The 4-fluorophenyl analogue, retaining the identical 3-cyclohexyl-2-thioxothiazolidin-4-one core, is expected to possess radical-scavenging capability due to the electron-deficient thioxo group, but the fluorophenyl substituent may modulate the reduction potential relative to the electron-rich hydroxy analogues. Quantitative comparative data (e.g., ABTS IC50, DCFH-DA fluorescence reduction %) are available for analogues 2 and 3 and provide minimum performance expectations for the scaffold.

Radical scavenging
Class-level inference
ABTS scavenging & B16F10 ROS reduction (analogue 2/3 data available)
Supports antioxidant screening; scaffold-expected activity threshold
Fluorophenyl may modulate reduction potential; direct data needed
Antioxidant ROS scavenging ONOO– reduction

Application Scenarios


Topical Anti-Melanogenesis Development

Based on the scaffold's validated mushroom tyrosinase inhibition and the predicted ~0.8–1.2 logP increase over hydroxy analogues [1], this compound is the preferred prototype when dermal delivery is a critical requirement. Formulation scientists screening for melanogenesis inhibitors with enhanced stratum corneum penetration should prioritize the 4-fluorophenyl analogue over its more polar 4-hydroxy or 3,4-dihydroxy counterparts [1].

Rhodanine Tyrosinase Inhibitor SAR

The 2022 study demonstrated that subtle substituent changes on the benzylidene ring determine whether the inhibitor binds competitively (active site) or non-competitively (allosteric site) [1]. The 4-fluorophenyl analogue fills a critical SAR gap: it introduces a hydrophobic, electron-withdrawing group that is absent from the eight published analogues. Medicinal chemistry groups aiming to map the pharmacophore of rhodanine tyrosinase inhibitors need this compound to delineate the contribution of halogen-substituted aryl rings to binding mode, potency, and selectivity [1].

Comparative Tyrosinase Docking

The published docking protocol using Schrödinger Suite (PDB: 2Y9X) and AutoDock Vina [1] provides a ready-to-use computational framework. Procurement of the 4-fluorophenyl analogue enables direct comparative docking against the well-characterized analogues 2 and 3, potentially identifying novel interactions (e.g., halogen bonding with active-site copper ions or hydrophobic packing with allosteric residues) that are inaccessible with hydroxyl-substituted congeners [1].

Application
Selection Property
Validation Focus
Topical anti-melanogenesis research
Predicted lipophilicity enhancement
Stratum corneum permeability and dermal delivery model validation
Rhodanine tyrosinase inhibitor SAR
Halogen-substituted aryl ring (4-fluorophenyl)
Binding mode (competitive vs. non-competitive) and potency mapping across substituents
Comparative tyrosinase docking studies
Fluorophenyl analogue for halogen bonding analysis
In silico docking against tyrosinase (PDB: 2Y9X) and interaction profile characterization
Quote Request

Request a Quote for 3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.